molecular formula C7H6NNaO2 B1324513 Benzohydroxamic Acid Sodium Salt CAS No. 22513-32-2

Benzohydroxamic Acid Sodium Salt

Cat. No. B1324513
CAS RN: 22513-32-2
M. Wt: 159.12 g/mol
InChI Key: FYZUCVSCZVWCBR-UHFFFAOYSA-N
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Description

Benzohydroxamic acid is an amide that reacts with azo and diazo compounds to generate toxic gases . It has been found to have anti-bacterial activity against Helicobacter pylori .


Synthesis Analysis

High concentrations of benzohydroxamate anion, the protonic dissociation product of Benzohydroxamic Acid (BHA), existed at basic pHs, where a chemical reaction between the anion and a metal cation on the mineral surface resulted in the adsorption of the collector onto the mineral surface .


Molecular Structure Analysis

Benzohydroxamic Acid Sodium Salt has the molecular formula C7H6NNaO2 . Its molecular weight is 159.12 g/mol . The InChIKey of the compound is FYZUCVSCZVWCBR-UHFFFAOYSA-N .


Chemical Reactions Analysis

BHA forms complexes in the (O, O) coordination mode . It has been found to react with BiPh3 or Bi(O(t)Bu)3 to afford novel mono- and di-anionic hydroxamato complexes .


Physical And Chemical Properties Analysis

Benzohydroxamic Acid Sodium Salt is a stable molecule . It has a topological polar surface area of 52.2 Ų . The compound is non-hygroscopic .

Scientific Research Applications

Mineral Processing and Extractive Metallurgy

Benzohydroxamic Acid Sodium Salt (BHA) is utilized as a flotation collector in the mineral processing industry. It’s particularly effective for the flotation of fine minerals like scheelite and cassiterite. Studies have shown that BHA can significantly improve the hydrophobic flocculation flotation process, which is crucial for the recovery of fine-grained ores .

Photocatalytic Degradation

In environmental applications, BHA has been used to investigate the photocatalytic activity of synthesized mesoporous La/TiO2. The compound’s degradation under the influence of a photocatalyst has been studied, revealing that BHA can be effectively degraded, thus reducing environmental pollution .

Rare Earth Element Extraction

BHA plays a role in the extraction of rare earth elements. It acts as a chelating collector for oxidized ore, which is widely used in the flotation of lead oxide ore, copper oxide, and rare earth ores. This application is significant in areas where ion-type rare earth ore is extensively distributed .

Safety and Hazards

Benzohydroxamic Acid Sodium Salt can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

BHA has been extensively studied and reported under a Sodium Oleate system, but not under a BHA system . Future research could focus on the performance of BHA as a collector for various minerals .

Mechanism of Action

Target of Action

Benzohydroxamic Acid Sodium Salt, also known as sodium;N-oxidobenzamide, is commonly used as a flotation collector in the mineral processing industry . It has been reported to target minerals such as scheelite and cassiterite , and malachite . These minerals are the primary targets of Benzohydroxamic Acid Sodium Salt, and their role is to interact with the compound to facilitate the flotation process.

Mode of Action

The compound interacts with its targets through a process known as hydrophobic flocculation . In this process, the compound forms aggregates with the target minerals, which can then be separated from the rest of the material. The interaction between Benzohydroxamic Acid Sodium Salt and its targets results in changes in the physical properties of the targets, making them more amenable to separation .

Biochemical Pathways

It has been suggested that the compound may interact with the surface of its target minerals, affecting their hydrophobicity and thus their ability to aggregate

Result of Action

The primary result of the action of Benzohydroxamic Acid Sodium Salt is the separation of its target minerals from other materials. This is achieved through the process of hydrophobic flocculation, in which the compound forms aggregates with the target minerals . The formation of these aggregates changes the physical properties of the minerals, making them easier to separate .

Action Environment

The action of Benzohydroxamic Acid Sodium Salt can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form aggregates with its target minerals . Additionally, the presence of other compounds, such as sodium oleate, can have a synergistic effect on the action of Benzohydroxamic Acid Sodium Salt, enhancing its ability to separate its target minerals .

properties

IUPAC Name

sodium;N-oxidobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6NO2.Na/c9-7(8-10)6-4-2-1-3-5-6;/h1-5H,(H-,8,9,10);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZUCVSCZVWCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzohydroxamic Acid Sodium Salt

CAS RN

22513-32-2
Record name Sodium Benzohydroxamate Hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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